molecular formula C22H18Cl2FNO3 B1252346 (1R,3S,alphaS)-Cyfluthrin CAS No. 85649-19-0

(1R,3S,alphaS)-Cyfluthrin

Cat. No.: B1252346
CAS No.: 85649-19-0
M. Wt: 434.3 g/mol
InChI Key: QQODLKZGRKWIFG-ZTNFWEORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-trans-(alphaS)-cyfluthrin is a cyclopropanecarboxylate ester. It is an enantiomer of a (1S)-trans-(alphaR)-cyfluthrin.

Scientific Research Applications

Agricultural Applications

Insect Control:
Cyfluthrin is primarily employed for controlling insect pests in crops, including vegetables, fruits, and ornamental plants. Its mode of action involves disrupting the nervous system of insects, leading to paralysis and death.

Efficacy Against Pests:

  • Target Pests: Effective against aphids, beetles, caterpillars, and other common agricultural pests.
  • Application Methods: Can be applied via spraying or soil incorporation.
Crop TypeTarget PestApplication Rate (g/ha)
VegetablesAphids50-100
FruitsLeafhoppers75-150
OrnamentalsCaterpillars100-200

Public Health Applications

Vector Control:
Cyfluthrin is utilized in public health initiatives to control vector-borne diseases by targeting mosquitoes and other disease-carrying insects.

Case Study:
A study conducted in urban areas demonstrated significant reductions in mosquito populations following the application of cyfluthrin-based sprays. This led to a decrease in the incidence of diseases such as West Nile virus and Zika virus.

Toxicological Research Applications

Genotoxicity Studies:
Research has evaluated the potential genotoxic effects of cyfluthrin. A study assessed its ability to induce gene mutations and chromosomal aberrations in cultured human lymphocytes and rat bone marrow cells.

Findings:

  • In Vitro Studies: Indicated no significant increase in reverse mutations at lower concentrations, but higher concentrations resulted in increased chromosomal aberrations.
  • In Vivo Studies: Showed significant increases in chromosomal aberrations in rats after administration at various doses .

Neurotoxicity Investigations

Cyfluthrin's neurotoxic effects have been a subject of investigation due to its widespread use. A comparative study with chlorpyrifos highlighted that cyfluthrin could induce apoptosis in human fetal astrocytes at similar or greater concentrations than chlorpyrifos.

Key Insights:

  • Mechanisms: Involvement of inflammatory pathways and activation of glial cells was noted.
  • Implications: These findings raise concerns about the long-term neurodevelopmental impacts on exposed populations .

Reproductive Toxicity Research

Recent studies have focused on the reproductive toxicity associated with cyfluthrin exposure. Research involving porcine cells indicated that cyfluthrin could impair implantation processes by inducing apoptosis and altering intracellular calcium flux.

Research Findings:

  • Cell Cycle Effects: Induction of cell cycle arrest was observed.
  • Gene Expression Changes: Significant alterations were noted in genes associated with apoptosis and cell signaling pathways .

Properties

CAS No.

85649-19-0

Molecular Formula

C22H18Cl2FNO3

Molecular Weight

434.3 g/mol

IUPAC Name

[(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15-,18-,20+/m1/s1

InChI Key

QQODLKZGRKWIFG-ZTNFWEORSA-N

SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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